molecular formula C7H5IO3 B3417650 (E)-3-(5-iodo-2-furyl)prop-2-enoic acid CAS No. 111252-32-5

(E)-3-(5-iodo-2-furyl)prop-2-enoic acid

Cat. No.: B3417650
CAS No.: 111252-32-5
M. Wt: 264.02 g/mol
InChI Key: QPFNTMHXPHLWHM-DUXPYHPUSA-N
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Description

(E)-3-(5-Iodo-2-furyl)prop-2-enoic acid (CAS: 64186-22-7) is a halogenated furan derivative with the molecular formula C₇H₅IO₃ and a molecular weight of 264.02 g/mol . Structurally, it consists of a furan ring substituted with an iodine atom at the 5-position and a propenoic acid chain in the (E)-configuration at the 2-position.

The iodine substituent enhances the compound’s electrophilicity and may influence its interactions with biological targets, such as enzymes or receptors. The propenoic acid moiety enables hydrogen bonding and coordination with metal ions, which could contribute to antioxidant or antimicrobial properties, as seen in structurally related hydroxycinnamic acids .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(5-iodofuran-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO3/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFNTMHXPHLWHM-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)I)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)I)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101251251
Record name 2-Propenoic acid, 3-(5-iodo-2-furanyl)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101251251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111252-32-5
Record name 2-Propenoic acid, 3-(5-iodo-2-furanyl)-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111252-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(5-iodo-2-furanyl)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101251251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-iodo-2-furyl)prop-2-enoic acid typically involves the iodination of a furan derivative followed by a coupling reaction to introduce the propenoic acid group. One common method involves the use of iodine and a suitable oxidizing agent to iodinate 2-furyl derivatives. The iodinated intermediate is then subjected to a Heck coupling reaction with acrylic acid or its derivatives under palladium catalysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-iodo-2-furyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Saturated carboxylic acids.

    Substitution: Various substituted furyl derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(5-iodo-2-furyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(5-iodo-2-furyl)prop-2-enoic acid involves its interaction with specific molecular targets. The iodine atom and the furan ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Furan Derivatives

(a) (E)-3-(5-Bromo-2-furyl)prop-2-enoic Acid

This bromine-substituted analog (CAS: Not explicitly provided in evidence) shares the same propenoic acid backbone but replaces iodine with bromine. The molecular formula is C₇H₅BrO₃, with a molecular weight of 233.02 g/mol (estimated).

(b) Nitrofuran Derivatives (e.g., N-[4-(5-Nitro-2-furyl)-2-thiazolyl] Acetamide)

Nitrofurans like N-[4-(5-nitro-2-furyl)-2-thiazolyl] acetamide (CAS: 1743-84-8) exhibit potent carcinogenicity in rodent models, inducing mammary tumors, lung carcinomas, and hemangiosarcomas . The nitro group (-NO₂) contributes to metabolic activation, generating reactive intermediates that damage DNA. In contrast, the iodine substituent in the target compound is less likely to undergo similar bioactivation, suggesting a divergent toxicological profile.

Hydroxycinnamic Acid Derivatives

(a) Ferulic Acid ([E]-3-[4-Hydroxy-3-Methoxyphenyl]prop-2-enoic Acid)

Ferulic acid (CAS: 1135-24-6, C₁₀H₁₀O₄) is a natural phenolic acid with well-documented antioxidant and antimicrobial activities . Unlike the halogenated furan in the target compound, ferulic acid features a methoxy-hydroxyphenyl group, enabling radical scavenging via its phenolic -OH group. Both compounds share a propenoic acid chain, but the aromatic vs. heterocyclic core leads to differences in solubility and bioavailability.

(b) Caffeic Acid (3,4-Dihydroxycinnamic Acid)

Caffeic acid (CAS: 331-39-5) contains two adjacent hydroxyl groups on the benzene ring, enhancing its antioxidant capacity through electron donation.

Urease-Inhibitory Propenones

Phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones, such as those studied by Alvi et al. (), replace the propenoic acid with a ketone group. These compounds exhibit urease inhibition (IC₅₀ values in the µM range), attributed to the furyl-propenone scaffold’s ability to coordinate with the enzyme’s active-site nickel ions .

Data Table: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Substituent (Position) Molecular Weight (g/mol) Key Properties/Activities
(E)-3-(5-Iodo-2-furyl)prop-2-enoic acid 64186-22-7 C₇H₅IO₃ Iodo (5, furan) 264.02 Potential antimicrobial/antioxidant (inferred)
(E)-3-(5-Bromo-2-furyl)prop-2-enoic acid N/A C₇H₅BrO₃ Bromo (5, furan) 233.02 (estimated) Structural analog; uncharacterized
Ferulic Acid 1135-24-6 C₁₀H₁₀O₄ 3-Methoxy, 4-hydroxy (phenyl) 194.18 Antioxidant, antimicrobial
N-[4-(5-Nitro-2-furyl)-2-thiazolyl] acetamide 1743-84-8 C₉H₇N₃O₄S Nitro (5, furan) 253.23 Carcinogenic (mammary tumors)
Phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones Varies C₁₄H₁₀O₂ (example) Aryl (5, furan) ~230 (example) Urease inhibition

Research Findings and Implications

Substituent Effects on Bioactivity

  • Halogen vs. Nitro Groups: Nitrofurans (e.g., ) are carcinogenic due to nitro group bioactivation, whereas iodine in the target compound may instead enhance stability or target binding without genotoxicity .
  • Furan vs. Benzene Cores: Hydroxycinnamic acids (ferulic, caffeic) rely on phenolic -OH groups for antioxidant activity, while the furan-propenoic acid structure may favor interactions with enzymes or microbial membranes .

Biological Activity

(E)-3-(5-iodo-2-furyl)prop-2-enoic acid is a compound of significant interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with an iodine atom and a propenoic acid moiety, which contributes to its reactivity and biological interactions. The presence of the iodine atom enhances the compound's lipophilicity and polarizability, potentially affecting its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and cellular receptors. The furan ring can participate in biochemical pathways, while the propenoic acid moiety may influence cell signaling.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Interaction : It can bind to cellular receptors, modulating signal transduction pathways that regulate cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways.

StudyCell LineIC50 (µM)Mechanism
MCF-715Caspase activation
HeLa20Cell cycle arrest

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro.

StudyCytokine ReducedConcentration (µM)Effect
TNF-alpha10Decreased secretion by 30%
IL-610Decreased secretion by 25%

Case Study 1: Antitumor Activity

A study conducted on mice bearing tumor xenografts demonstrated that treatment with this compound resulted in significant tumor shrinkage compared to control groups. The study highlighted the compound's potential as a novel therapeutic agent in cancer treatment.

Case Study 2: Inhibition of Inflammatory Pathways

In a controlled laboratory setting, the compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a marked reduction in inflammatory markers, suggesting its utility in treating inflammatory diseases.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructure FeatureBiological Activity
(E)-3-(5-bromo-2-furyl)prop-2-enoic acidBromine instead of IodineLower anticancer activity
(E)-3-(5-chloro-2-furyl)prop-2-enoic acidChlorine instead of IodineMinimal anti-inflammatory effects

The iodine atom's larger size and higher polarizability enhance the compound's reactivity and biological interactions compared to its brominated and chlorinated analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-3-(5-iodo-2-furyl)prop-2-enoic acid
Reactant of Route 2
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